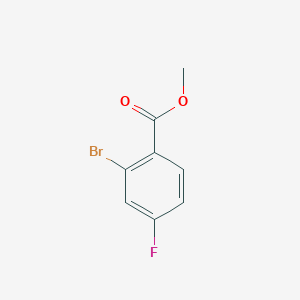

2-溴-4-氟苯甲酸甲酯

概述

描述

“Methyl 2-bromo-4-fluorobenzoate” is the methyl ester derivative of 4-Bromo-2-fluorobenzoic Acid . It is used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents .

Synthesis Analysis

The synthesis of “Methyl 2-bromo-4-fluorobenzoate” involves the use of carbon tetrabromide and oxygen in acetonitrile at room temperature . The reaction is stirred in a round-bottom flask fitted with an O2 balloon and irradiated externally with a 60 W 400 nm LED .Molecular Structure Analysis

The molecular formula of “Methyl 2-bromo-4-fluorobenzoate” is C8H6BrFO2 . The average mass is 233.034 Da and the monoisotopic mass is 231.953506 Da .Chemical Reactions Analysis

“Methyl 2-bromo-4-fluorobenzoate” reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .Physical And Chemical Properties Analysis

“Methyl 2-bromo-4-fluorobenzoate” has a molecular weight of 233.03 . Its density is 1.577±0.06 g/cm3 at 20 ºC 760 Torr . The melting point is 58-60℃, and the boiling point is 272.7±25.0℃ at 760 Torr . The flash point is 118.7±23.2℃ .科学研究应用

合成和有机化学

- 有机化合物的合成:2-溴-4-氟苯甲酸甲酯用作合成复杂有机化合物的原料或中间体。例如,它在通过溴化和水解合成 4-溴-2-甲氧基苯甲酸甲酯中发挥着作用,展示了其在为进一步化学反应创造衍生物方面的效用 (陈炳河, 2008).

生化应用

- 酶学研究:它可以参与与酶活性和生化途径相关的研究。例如,对依赖硫胺焦磷酸的酶苯甲酰甲酸脱羧酶的研究使用了与 2-溴-4-氟苯甲酸甲酯类似的卤代苯甲酸酯,以了解底物加工和抑制机制 (L. Reynolds 等,1988).

材料科学

- 导电材料:在材料科学中,类似 2-溴-4-氟苯甲酸甲酯的化合物用于改变材料的性能。例如,用卤代苯甲酸(与 2-溴-4-氟苯甲酸甲酯相关)对聚(3,4-亚乙基二氧噻吩):聚(苯乙烯磺酸盐)(PEDOT:PSS)进行改性,显着提高了导电性,可用于有机太阳能电池等应用 (L. Tan 等,2016).

环境科学

- 环境生物降解:2-溴-4-氟苯甲酸甲酯的类似物,如 4-溴苯甲酸和 4-碘苯甲酸,已被研究其通过微生物的生物降解。这项研究可以深入了解类似化合物的环境归宿和降解途径,有助于我们理解污染和修复策略 (W. J. van den Tweel 等,1987).

分析化学

- 分析研究:该化合物及其类似物通常用于分析化学中研究反应机理和化学行为。一个例子是分析氟甲酸甲酯中的 C-F 键断裂,这有助于理解此类化合物的电化学性质和反应动力学 (A. Muthukrishnan 等,2010).

安全和危害

“Methyl 2-bromo-4-fluorobenzoate” is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

作用机制

Target of Action

Methyl 2-bromo-4-fluorobenzoate is a chemical compound used in organic synthesis It’s often used as a reagent in halogenation and esterification reactions .

Mode of Action

The compound interacts with its targets through halogenation and esterification reactions . In these reactions, the bromine and fluorine atoms in the compound can form bonds with other molecules, while the ester group can participate in reactions involving the breaking and forming of bonds.

Result of Action

The molecular and cellular effects of Methyl 2-bromo-4-fluorobenzoate’s action are largely dependent on the specific reactions it’s used in. As a reagent in organic synthesis, it contributes to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of Methyl 2-bromo-4-fluorobenzoate can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants. It’s recommended to store the compound at room temperature and in a well-ventilated area to maintain its stability .

生化分析

Biochemical Properties

Methyl 2-bromo-4-fluorobenzoate plays a role in various biochemical reactions, particularly in the synthesis of inhibitors targeting specific enzymes. For instance, it has been used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51, an enzyme crucial for the survival of the parasite responsible for Chagas disease . The interactions of methyl 2-bromo-4-fluorobenzoate with enzymes like CYP51 involve binding to the active site, thereby inhibiting the enzyme’s activity and disrupting the parasite’s metabolic processes.

Cellular Effects

The effects of methyl 2-bromo-4-fluorobenzoate on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an inhibitor of CYP51 can lead to alterations in sterol biosynthesis, which is essential for cell membrane integrity and function . Additionally, methyl 2-bromo-4-fluorobenzoate may affect other cellular enzymes and proteins, leading to changes in metabolic flux and cellular homeostasis.

Molecular Mechanism

At the molecular level, methyl 2-bromo-4-fluorobenzoate exerts its effects primarily through enzyme inhibition. By binding to the active site of enzymes like CYP51, it prevents the enzyme from catalyzing its substrate, thereby disrupting the metabolic pathway it is involved in . This binding interaction is facilitated by the halogen atoms on the benzoate ring, which can form specific interactions with amino acid residues in the enzyme’s active site. Additionally, methyl 2-bromo-4-fluorobenzoate may influence gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-bromo-4-fluorobenzoate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to methyl 2-bromo-4-fluorobenzoate in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity or adaptive responses by the cells.

Dosage Effects in Animal Models

The effects of methyl 2-bromo-4-fluorobenzoate in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and effectively inhibit target enzymes like CYP51 . At higher doses, methyl 2-bromo-4-fluorobenzoate can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing significant toxicity.

Metabolic Pathways

Methyl 2-bromo-4-fluorobenzoate is involved in metabolic pathways related to its role as an enzyme inhibitor. It interacts with enzymes like CYP51, affecting the sterol biosynthesis pathway . This interaction can lead to changes in metabolite levels and metabolic flux, disrupting the normal metabolic processes of the target organism. Additionally, methyl 2-bromo-4-fluorobenzoate may be metabolized by other enzymes, leading to the formation of metabolites that could have distinct biological activities.

Transport and Distribution

Within cells and tissues, methyl 2-bromo-4-fluorobenzoate is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s lipophilic nature, due to the presence of halogen atoms, can influence its distribution within cellular compartments and tissues. This distribution is crucial for its biological activity, as it needs to reach the target enzymes or proteins to exert its effects.

Subcellular Localization

The subcellular localization of methyl 2-bromo-4-fluorobenzoate can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with enzymes like CYP51, which are localized in the endoplasmic reticulum, requires methyl 2-bromo-4-fluorobenzoate to be present in the same subcellular location. This localization ensures that the compound can effectively inhibit its target enzyme and disrupt the associated metabolic pathway.

属性

IUPAC Name |

methyl 2-bromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENBPOJAZCPSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428417 | |

| Record name | methyl 2-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-92-9 | |

| Record name | methyl 2-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromo-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)

![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)

![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)

![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)

![4-Oxo-4-[2-(2-thienylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B1365469.png)

![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)